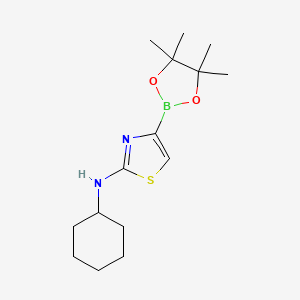
2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
The synthesis of 2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Cyclohexylamino)thiazole with a boronic acid derivative in the presence of a catalyst. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimizing these conditions to increase yield and purity .
Analyse Des Réactions Chimiques
2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boronic esters.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF. The major products formed from these reactions are often complex organic molecules used in pharmaceuticals and materials science .
Applications De Recherche Scientifique
2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: This compound can be used to create biologically active molecules for research in drug discovery.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation process, where the boronic ester transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Cyclohexylamino)thiazole-4-boronic acid pinacol ester include other boronic esters such as:
- Phenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
- 4-Pyridylboronic acid pinacol ester
Compared to these compounds, this compound is unique due to its specific structure, which imparts different reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C15H25BN2O2S |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H25BN2O2S/c1-14(2)15(3,4)20-16(19-14)12-10-21-13(18-12)17-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,17,18) |
Clé InChI |
BYXIIGBYRFCCHI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



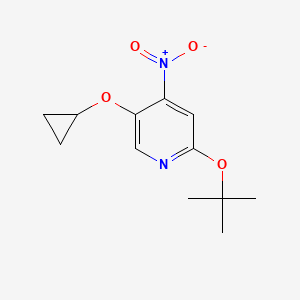
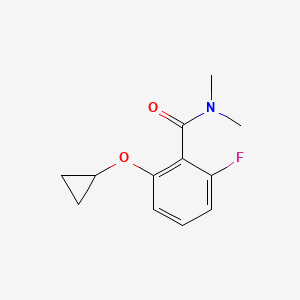
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)

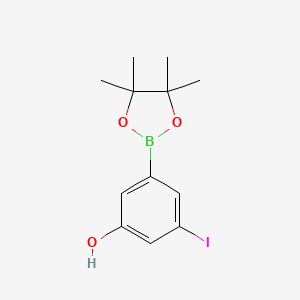

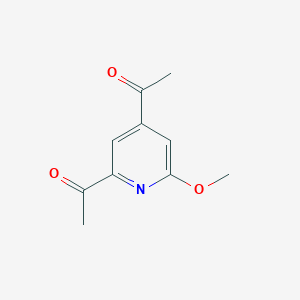
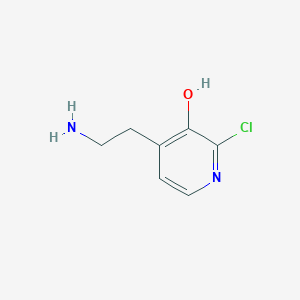
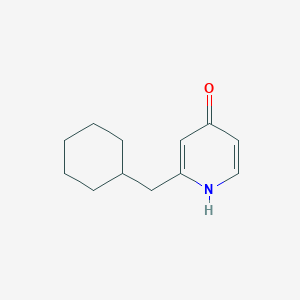
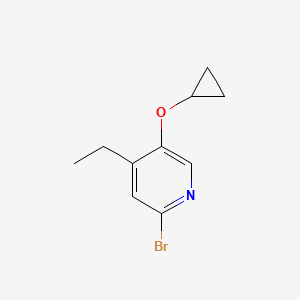
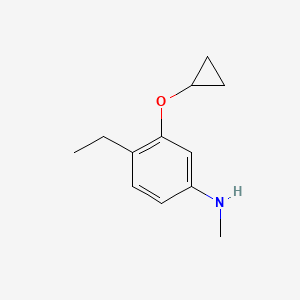

![1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14846100.png)
